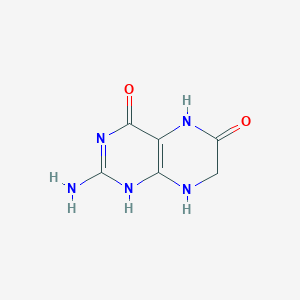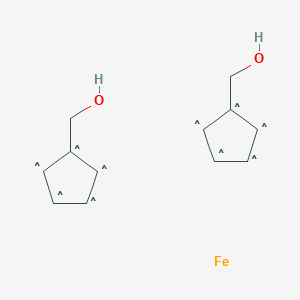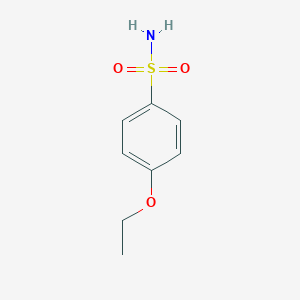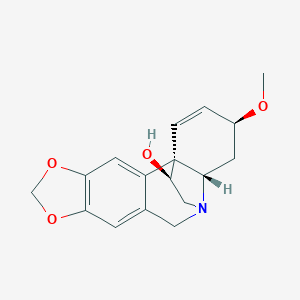
2-amino-1,5,7,8-tetrahydropteridine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-1,5,7,8-tetrahydropteridine-4,6-dione is a useful research compound. Its molecular formula is C6H7N5O2 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione is tyrosinase , an enzyme that plays a key role in the production of melanin . The compound has been shown to inhibit tyrosinase activity .
Mode of Action
This compound interacts with tyrosinase and inhibits its activity . It reacts with light at neutral pH and emits light with a wavelength of 450 nm . The reaction products are reactive towards tyrosinase and can cause hyperphenylalaninemia .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanin synthesis pathway . This can lead to a decrease in melanin production, which may have implications for conditions such as hyperpigmentation .
Pharmacokinetics
The compound has been found in urine samples , suggesting that it is excreted through the kidneys.
Result of Action
The inhibition of tyrosinase by this compound can lead to a decrease in melanin production . This can result in changes in skin pigmentation, potentially lightening the skin. Additionally, the compound’s reaction products can cause hyperphenylalaninemia .
Action Environment
Environmental factors such as light and pH can influence the action of this compound . For instance, the compound reacts with light at neutral pH
Biochemical Analysis
Biochemical Properties
The presence of 2-amino-1,5,7,8-tetrahydropteridine-4,6-dione has been shown to inhibit tyrosinase activity . It reacts with light at neutral pH and emits light with a wavelength of 450 nm . The reaction products are reactive towards tyrosinase and can cause hyperphenylalaninemia .
Cellular Effects
This compound is present in the human macrophage and human monocyte cell lines
Molecular Mechanism
It has been shown to inhibit tyrosinase activity , suggesting that it may interact with this enzyme and potentially other biomolecules.
Properties
IUPAC Name |
2-amino-3,5,7,8-tetrahydropteridine-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H2,(H,9,12)(H4,7,8,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRDKNBQJOODBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150284 |
Source


|
| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-35-7 |
Source


|
| Record name | 7,8-Dihydroxanthopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Pteridinedione, 2-amino-1,5,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)



![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)

![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)

![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)


